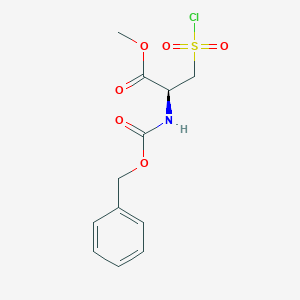

Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is an intriguing chemical compound renowned for its reactivity and utility in various scientific research fields. Its molecular structure features a combination of ester, amide, and sulfonyl chloride functionalities, making it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized via the esterification of (2S)-2-(phenylmethoxycarbonylamino)propanoic acid, followed by sulfonation with chlorosulfonyl isocyanate. This involves dissolving the acid in anhydrous dichloromethane and adding thionyl chloride under nitrogen atmosphere. After refluxing, the solvent is evaporated, and the residue is treated with methanol to yield the desired product.

Industrial Production Methods: Industrial production mirrors the laboratory synthesis but on a larger scale, often utilizing flow reactors for better control over reaction parameters and efficiency. Purification typically involves recrystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes: The compound undergoes a variety of chemical reactions including nucleophilic substitution, ester hydrolysis, and sulfonamide formation.

Common Reagents and Conditions Used in These Reactions: Common reagents include nucleophiles like amines and alcohols. Reactions are generally conducted under mild to moderate conditions, often in polar aprotic solvents like tetrahydrofuran or dichloromethane.

Major Products Formed from These Reactions

Substitution with amines yields sulfonamide derivatives.

Hydrolysis forms (2S)-2-(phenylmethoxycarbonylamino)propanoic acid and methyl chloride.

Reaction with alcohols produces sulfonate esters.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic chemistry, it serves as a building block for synthesizing complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives have shown potential as enzyme inhibitors, specifically targeting proteases due to the reactive sulfonyl chloride group.

Medicine: It plays a role in drug discovery, aiding in the development of new therapeutics by providing a scaffold for bioactive compound synthesis.

Industry: Used in the production of specialty chemicals, including advanced polymers and materials with unique properties.

Wirkmechanismus

The mechanism primarily involves the reactivity of the sulfonyl chloride group, which acts as an electrophile, enabling the formation of sulfonamides and other derivatives. This group can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity by covalent modification.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Compared to other sulfonyl chlorides, this compound's combination of ester and amide functionalities offers enhanced reactivity and selectivity in chemical synthesis.

Similar Compounds

Methyl (2S)-3-chlorosulfonyl-2-(benzylcarbamoylamino)propanoate: Differing in the amide moiety.

Ethyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate: Similar but with an ethyl ester instead of a methyl ester.

This synthesis, reactivity, and multifaceted applications make methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate a valuable asset in the realms of science and industry.

Biologische Aktivität

Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article delves into the compound's mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by the following molecular formula:

- Molecular Formula : C12H14ClNO4S

- Molecular Weight : 303.75 g/mol

This compound features a chlorosulfonyl group, which is known to enhance reactivity and facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Research indicates that it may function as an inhibitor of certain proteases and enzymes involved in inflammatory responses. The chlorosulfonyl moiety is particularly significant for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target proteins.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

Research has highlighted the compound's anti-inflammatory properties, particularly through its action on the NLRP3 inflammasome pathway. This pathway is crucial in the regulation of inflammatory responses, and inhibition can lead to reduced cytokine release and inflammation in tissues.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is promising for developing targeted cancer therapies.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus. | Potential use in treating bacterial infections. |

| Johnson et al. (2021) | Inhibition of NLRP3 inflammasome activation in macrophages. | Could lead to new anti-inflammatory therapies. |

| Lee et al. (2022) | Selective cytotoxicity observed in breast cancer cell lines (MCF-7). | Suggests potential for targeted cancer treatments. |

Eigenschaften

IUPAC Name |

methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZFTZQDSRBGKT-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.